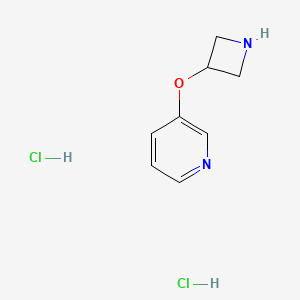

3-(Azetidin-3-yloxy)pyridine dihydrochloride

Description

Properties

IUPAC Name |

3-(azetidin-3-yloxy)pyridine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.2ClH/c1-2-7(4-9-3-1)11-8-5-10-6-8;;/h1-4,8,10H,5-6H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMCDKCROLDTAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CN=CC=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pharmacological Profile of 3-(Azetidin-3-yloxy)pyridine Dihydrochloride: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 3-(Azetidin-3-yloxy)pyridine, commonly referred to in scientific literature as A-85380. The dihydrochloride salt is a formulation used to improve the stability and solubility of this potent and selective neuronal nicotinic acetylcholine receptor (nAChR) agonist. This document delves into its mechanism of action, receptor binding affinity, functional activity, and its demonstrated effects in preclinical and clinical research. Detailed experimental protocols and data are presented to provide researchers, scientists, and drug development professionals with a thorough understanding of this significant pharmacological tool.

Introduction and Chemical Identity

3-(Azetidin-3-yloxy)pyridine is a synthetic compound belonging to the pyridine ether class of molecules. It is most frequently studied under the developmental code A-85380. For experimental and formulation purposes, it is often prepared as a dihydrochloride salt, enhancing its aqueous solubility and handling characteristics. The core of its pharmacological significance lies in its potent and selective agonism at α4β2 nicotinic acetylcholine receptors (nAChRs), a key subtype involved in various central nervous system (CNS) processes.[1] This selectivity has established A-85380 as a critical research tool for exploring the physiological and pathophysiological roles of α4β2 nAChRs and as a scaffold for the development of novel therapeutics for conditions such as pain, neurodegenerative disorders, and addiction.[1]

Mechanism of Action: Selective α4β2 nAChR Agonism

The primary mechanism of action of A-85380 is its function as a potent agonist at neuronal nAChRs, with a pronounced selectivity for the α4β2 subtype over other nAChR subtypes like α7 or the muscle-type α1β1δγ.[1] Nicotinic acetylcholine receptors are ligand-gated ion channels. Upon binding of an agonist like A-85380, the receptor undergoes a conformational change, opening a central pore permeable to cations, primarily Na⁺ and Ca²⁺. This influx of positive ions leads to depolarization of the neuronal membrane, triggering downstream signaling events, including the firing of action potentials and the release of various neurotransmitters. The activation of presynaptic α4β2 nAChRs by A-85380 can modulate the release of key neurotransmitters such as dopamine, which is crucial for its effects on reward and analgesia.

Receptor Binding and Selectivity Profile

The affinity of a ligand for its receptor is a cornerstone of its pharmacological profile. A-85380 exhibits a remarkably high affinity for the α4β2 nAChR subtype. Radioligand binding studies are the gold standard for determining these parameters.

Quantitative Binding Affinity Data

The following table summarizes the binding affinities (Ki) of A-85380 for various nAChR subtypes. The data clearly illustrate its selectivity for the human α4β2 receptor.

| Receptor Subtype | Radioligand | Tissue/Cell Source | Ki (nM) | Reference |

| Human α4β2 | -Cytisine | Recombinant Cells | 0.05 ± 0.01 | [1] |

| Human α7 | [¹²⁵I]α-Bungarotoxin | Recombinant Cells | 148 ± 13 | [1] |

| Muscle α1β1δγ | [¹²⁵I]α-Bungarotoxin | Torpedo electroplax | 314 ± 12 | [1] |

| Rat Brain nAChRs | -Epibatidine | Rat Brain Membranes | 0.011 - 0.210 |

Experimental Protocol: Radioligand Binding Assay for α4β2 nAChRs

This protocol outlines a standard procedure for determining the binding affinity of a test compound like A-85380 at the α4β2 nAChR using competitive displacement of a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace -cytisine from α4β2 nAChRs in rat brain membrane preparations.

Materials:

-

Rat brain tissue (cortex or thalamus)

-

-cytisine (specific activity ~20-40 Ci/mmol)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Test compound (A-85380) at various concentrations

-

Non-specific determinant: Nicotine (10 µM final concentration)

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine (PEI)

-

Scintillation cocktail and scintillation counter

-

Homogenizer and centrifuge

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat brain tissue in 20 volumes of ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the pellet in fresh binding buffer and repeat the centrifugation step.

-

Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay). Aliquot and store at -80°C until use.

-

-

Binding Assay:

-

Set up assay tubes in triplicate for total binding, non-specific binding, and each concentration of the test compound.

-

To each tube, add:

-

100 µL of binding buffer (for total binding) OR 50 µL of 10 µM Nicotine + 50 µL buffer (for non-specific binding) OR 100 µL of test compound dilution.

-

50 µL of -cytisine (final concentration ~0.6 nM).

-

100 µL of membrane preparation (50-150 µg protein).

-

-

The final assay volume is 250 µL.

-

-

Incubation:

-

Incubate the tubes for 120 minutes at 4°C to reach equilibrium.[2]

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

-

Counting and Data Analysis:

-

Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) in a scintillation counter.

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Causality and Validation: The use of a high concentration of a known agonist (nicotine) allows for the determination of non-specific binding, ensuring that the measured displacement is due to competition at the specific receptor site. Pre-soaking filters in PEI reduces non-specific binding of the radioligand to the filter itself. The Cheng-Prusoff correction accounts for the presence of the radioligand, converting the operational IC₅₀ into the true inhibitory constant, Ki.

In Vitro Functional Activity

Beyond binding, functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or modulator. A-85380 has been consistently characterized as a potent, full agonist at the α4β2 nAChR.

Functional Potency Data

Functional assays, such as cation efflux or electrophysiology, measure the cellular response to receptor activation. The EC₅₀ value represents the concentration of the agonist that produces 50% of the maximal response.

| Assay Type | nAChR Subtype | Cell System | EC₅₀ (µM) | Reference |

| Cation Efflux | Human α4β2 | Recombinant Cells | 0.7 ± 0.1 | |

| Cation Efflux | Ganglionic | IMR-32 Cells | 0.8 ± 0.09 | |

| Electrophysiology | Human α7 | Xenopus Oocytes | 8.9 ± 1.9 | |

| Dopamine Release | Rat Striatal Slices | Native Tissue | 0.003 ± 0.001 |

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To characterize the functional properties (agonist activity, potency, and efficacy) of A-85380 on a specific nAChR subtype expressed in Xenopus laevis oocytes.

Materials:

-

Xenopus laevis oocytes

-

cRNA for nAChR subunits (e.g., human α4 and β2)

-

Microinjection system

-

Two-electrode voltage clamp (TEVC) amplifier and data acquisition system

-

Perfusion system

-

Recording chamber

-

Oocyte Ringer's solution (OR2)

-

Test compound (A-85380) solutions at various concentrations

Procedure:

-

Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate mature oocytes from a female Xenopus laevis.

-

Microinject a mixture of α4 and β2 subunit cRNAs (e.g., 50 nL of a 1:1 ratio mixture) into the cytoplasm of each oocyte.

-

Incubate the injected oocytes for 2-7 days at 16-18°C in OR2 solution supplemented with antibiotics to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse continuously with OR2 solution.

-

Impale the oocyte with two glass microelectrodes (one for voltage sensing, one for current injection) filled with 3 M KCl.

-

Clamp the membrane potential of the oocyte at a holding potential of -70 mV.

-

-

Drug Application and Data Acquisition:

-

Establish a stable baseline current.

-

Apply A-85380 at a specific concentration via the perfusion system for a set duration (e.g., 10-30 seconds).

-

Record the inward current elicited by the agonist application.

-

Perform a thorough washout with OR2 solution until the current returns to baseline before applying the next concentration.

-

Apply a range of A-85380 concentrations in an ascending order to construct a dose-response curve.

-

-

Data Analysis:

-

Measure the peak amplitude of the current response for each concentration.

-

Normalize the responses to the maximal response observed.

-

Plot the normalized current against the log concentration of A-85380.

-

Fit the data with a sigmoidal dose-response equation (e.g., the Hill equation) to determine the EC₅₀ and the Hill slope.

-

Efficacy can be compared to a standard full agonist like acetylcholine.

-

Causality and Validation: This system allows for the direct measurement of ion channel function in response to a ligand. Uninjected oocytes should be tested as a negative control to ensure responses are specific to the expressed receptors. The use of a range of concentrations allows for the precise determination of potency (EC₅₀), which is a critical parameter for characterizing agonist activity.

In Vivo Pharmacological Profile

The effects of A-85380 have been extensively studied in animal models, revealing a significant therapeutic potential, particularly in the domain of analgesia.

Analgesic Activity

A-85380 demonstrates a robust and broad-spectrum analgesic profile, showing efficacy in models of acute, persistent, and neuropathic pain.[1] The antinociceptive effects are mediated by the α4β2 nAChR, as they can be blocked by selective antagonists.[1] Interestingly, the site of action appears to depend on the pain modality; antinociception in acute pain models is mediated by descending inhibitory pathways to the spinal cord, while its effects on neuropathic pain involve both central and peripheral sites.[1]

Behavioral and Neurochemical Effects

Studies using analogs like 5-Iodo-A-85380 have shown dose-dependent effects on locomotion (suppression), body temperature (hypothermia), and conditioned place preference, indicating an influence on reward pathways.[3] These effects were shown to be mediated by β2-containing nAChRs.[3]

Experimental Protocol: In Vivo Microdialysis for Dopamine Release

Objective: To measure the effect of systemically administered A-85380 on extracellular dopamine levels in a specific brain region (e.g., nucleus accumbens) of a freely moving rat.

Materials:

-

Adult male Sprague-Dawley rats

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2-4 mm active membrane)

-

Surgical tools

-

Perfusion pump and fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

A-85380 solution for injection (e.g., subcutaneous)

-

HPLC system with electrochemical detection (HPLC-EC) for dopamine analysis

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Surgically implant a guide cannula targeting the nucleus accumbens, using predetermined stereotaxic coordinates.

-

Secure the cannula to the skull with dental cement and anchor screws.

-

Allow the animal to recover from surgery for at least 5-7 days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

-

Connect the probe to the perfusion pump and begin perfusing with aCSF at a low flow rate (e.g., 1-2 µL/min).[4]

-

Allow a stabilization period of at least 90-120 minutes.

-

Collect baseline dialysate samples every 20 minutes for at least one hour to establish a stable baseline of dopamine levels.

-

-

Drug Administration and Sample Collection:

-

Administer A-85380 (e.g., 1 mg/kg, s.c.) or vehicle.

-

Continue collecting dialysate samples at 20-minute intervals for at least 2-3 hours post-injection.

-

-

Neurochemical Analysis:

-

Analyze the collected dialysate samples for dopamine content using an HPLC-EC system.

-

Quantify the dopamine concentration in each sample by comparing it to a standard curve.

-

-

Data Analysis:

-

Express the dopamine concentration in each post-injection sample as a percentage of the average baseline concentration.

-

Plot the mean percent baseline dopamine levels over time for both the A-85380 and vehicle-treated groups.

-

Use statistical analysis (e.g., ANOVA) to determine the significance of any changes in dopamine release.

-

Pharmacokinetics and Brain Penetration

While a complete ADME (Absorption, Distribution, Metabolism, Excretion) profile for A-85380 is not extensively detailed in publicly available literature, its use in human positron emission tomography (PET) and single-photon emission computed tomography (SPECT) studies provides valuable insights.[1][5]

-

Distribution: Radiolabeled analogs of A-85380 readily cross the blood-brain barrier.[5] In vivo imaging in humans demonstrates that the distribution of the tracer is consistent with the known density of nAChRs, with the highest accumulation in the thalamus, intermediate levels in the midbrain, pons, and cortex, and the lowest levels in white matter.[5]

-

Elimination: In human studies with 2-[¹⁸F]F-A-85380, approximately 90% of the injected radioactivity is eliminated through the urine, with a biological half-life of about 4 hours.[5]

These characteristics make A-85380 and its analogs highly effective tools for non-invasively studying the distribution and density of α4β2 nAChRs in the living human brain.[6]

Therapeutic Potential and Future Directions

The pharmacological profile of A-85380 highlights the therapeutic potential of selective α4β2 nAChR agonists. Its potent analgesic effects in a wide range of preclinical models suggest that compounds based on this scaffold could be developed as novel treatments for chronic and neuropathic pain.[1] Furthermore, the role of α4β2 nAChRs in cognitive processes and neurodegenerative diseases has been a major area of research. Imaging studies using A-85380 analogs have already revealed significant decreases in α4β2 nAChR density in patients with Parkinson's and Alzheimer's disease, underscoring the importance of this receptor system in these conditions.[1] While A-85380 itself was not developed as a therapeutic agent, it remains an invaluable pharmacological probe that continues to aid in the development and characterization of new nAChR ligands for a variety of CNS disorders.[1]

References

-

Rueter, L. E., & Anderson, D. J. (2006). A-85380: a pharmacological probe for the preclinical and clinical investigation of the alphabeta neuronal nicotinic acetylcholine receptor. CNS Drug Reviews, 12(2), 146-158. [Link]

-

Akinola, L., et al. (2018). Pharmacological characterization of 5-iodo-A-85380, a β2-selective nicotinic receptor agonist, in mice. Psychopharmacology, 235(11), 3149-3160. [Link]

-

Valette, H., et al. (1999). 2-[18F]F-A-85380: PET imaging of brain nicotinic acetylcholine receptors and whole body distribution in humans. The FASEB Journal, 13(10), 1235-1242. [Link]

-

Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]

-

Chefer, V. I., et al. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 4(6), 635-647. [Link]

-

Kulak, J. M., et al. (2002). 5-Iodo-A-85380 binds to alpha-conotoxin MII-sensitive nicotinic acetylcholine receptors (nAChRs) as well as alpha4beta2* subtypes. Neuropharmacology, 42(6), 812-821. [Link]

-

Mukherjee, J., et al. (2012). Quantitative Molecular Imaging of Neuronal Nicotinic Acetylcholine Receptors in the Human Brain with A-85380 Radiotracers. Current Pharmaceutical Design, 18(27), 4153-4167. [Link]

-

Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

Sources

- 1. A-85380: a pharmacological probe for the preclinical and clinical investigation of the alphabeta neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. Pharmacological characterization of 5-iodo-A-85380, a β2-selective nicotinic receptor agonist, in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-[18F]F-A-85380: PET imaging of brain nicotinic acetylcholine receptors and whole body distribution in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative Molecular Imaging of Neuronal Nicotinic Acetylcholine Receptors in the Human Brain with A-85380 Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity screening of CAS 1354543-05-7

An In-Depth Technical Guide to the Biological Activity Screening of CAS 1354543-05-7 (BAY-876)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity screening of CAS 1354543-05-7, a compound identified as BAY-876. BAY-876 is a potent and highly selective inhibitor of Glucose Transporter 1 (GLUT1), a key mediator of glucose uptake in many cancer cells.[1][2] This document will delve into the scientific rationale behind targeting GLUT1, the mechanism of action of BAY-876, and detailed, field-proven protocols for its in vitro and in vivo evaluation. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible data generation for researchers in oncology and drug discovery.

Introduction: The Rationale for Targeting GLUT1 in Oncology

A hallmark of cancer is the altered cellular metabolism, famously described as the "Warburg effect," where cancer cells exhibit a high rate of glycolysis even in the presence of ample oxygen.[3] This metabolic shift necessitates an increased uptake of glucose, which is primarily facilitated by glucose transporters (GLUTs). GLUT1, in particular, is overexpressed in a wide range of human cancers, and its elevated expression often correlates with tumor progression and poor prognosis.[2] This dependence on GLUT1 for fueling rapid proliferation and survival makes it a compelling therapeutic target for anti-cancer drug development.

BAY-876 (CAS 1354543-05-7) emerged from a high-throughput screening of approximately 3 million compounds as a highly potent and selective inhibitor of GLUT1.[4] Its high selectivity for GLUT1 over other isoforms, such as GLUT2, GLUT3, and GLUT4, offers a promising therapeutic window, potentially minimizing off-target effects.[2][5] This guide will provide the necessary technical details to rigorously screen and characterize the biological activity of BAY-876 and similar GLUT1 inhibitors.

Mechanism of Action of BAY-876

BAY-876 exerts its anti-tumor effects by directly inhibiting the glucose transport function of GLUT1. This leads to a cascade of downstream cellular events, ultimately culminating in cancer cell death. The key mechanistic steps are:

-

Inhibition of Glucose Uptake: BAY-876 binds to GLUT1, blocking the entry of glucose into the cancer cell.

-

Glycolytic Inhibition: The reduced intracellular glucose availability starves the cell of the primary substrate for glycolysis.

-

Metabolic Stress and ATP Depletion: Inhibition of glycolysis leads to a significant reduction in ATP production, inducing a state of severe energy stress.

-

Induction of Oxidative Stress: A metabolic shift towards mitochondrial respiration can occur, leading to an increase in reactive oxygen species (ROS) production.[4]

-

Apoptosis Induction: The culmination of energy deprivation and oxidative stress triggers programmed cell death, or apoptosis.[4][6]

The following diagram illustrates the signaling pathway and the point of intervention by BAY-876.

Caption: Mechanism of action of BAY-876 via GLUT1 inhibition.

In Vitro Biological Activity Screening

A tiered approach to in vitro screening is recommended to comprehensively characterize the biological activity of BAY-876.

Primary Screening: Cell Viability and Proliferation Assays

The initial assessment of BAY-876's anti-cancer activity involves determining its effect on cancer cell viability and proliferation. The MTT or MTS assay is a robust and widely used colorimetric method for this purpose.[7]

Experimental Protocol: MTT Assay

-

Cell Plating: Seed cancer cells (e.g., HCT116, DLD1, COLO205 for colorectal cancer, or SKOV-3, OVCAR-3 for ovarian cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of BAY-876 in the appropriate cell culture medium. The final concentrations should typically range from nanomolar to micromolar to determine the IC50 value. Replace the existing medium with the medium containing BAY-876 or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C in a 5% CO2 incubator.[1][4]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[3][9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) can be determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Table 1: Reported IC50 Values for BAY-876 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Hela-MaTu | Cervical Cancer | 3.2 | [5] |

| COLO205 | Colorectal Cancer | ~4 | [4] |

| L929 | Murine Fibroblast | 2.5 | [5] |

Target Engagement: Glucose Uptake Assay

To confirm that the observed anti-proliferative effects are due to the inhibition of GLUT1, a direct measurement of glucose uptake is essential. This can be achieved using fluorescently labeled glucose analogs like 2-NBDG or radiolabeled 2-deoxy-D-glucose ([³H]-2-DG).

Experimental Protocol: 2-NBDG Glucose Uptake Assay

-

Cell Culture: Plate cells in a 24-well plate or a 96-well black, clear-bottom plate and grow to 80-90% confluency.

-

Glucose Starvation: Prior to the assay, wash the cells with glucose-free medium and incubate them in the same medium for 1-2 hours to deplete intracellular glucose stores.

-

Inhibitor Pre-incubation: Treat the cells with varying concentrations of BAY-876 for a predetermined time (e.g., 30-60 minutes).

-

2-NBDG Incubation: Add the fluorescent glucose analog 2-NBDG (typically at a final concentration of 10-100 µM) to each well and incubate for 15-60 minutes at 37°C.[5][10]

-

Stopping the Reaction: Terminate the uptake by washing the cells twice with ice-cold PBS.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader, a flow cytometer, or a fluorescence microscope.[10]

-

Data Analysis: Quantify the fluorescence intensity and normalize it to the protein concentration or cell number. The inhibition of glucose uptake by BAY-876 is expressed as a percentage of the control (untreated cells).

Mechanistic Validation: Apoptosis and Oxidative Stress Assays

To further elucidate the mechanism of cell death induced by BAY-876, apoptosis and oxidative stress assays are performed.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

-

Cell Treatment: Treat cancer cells with BAY-876 at concentrations around the IC50 value for 24-72 hours.[4]

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.[11]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[4][12]

Experimental Protocol: Intracellular ROS Measurement

-

Cell Treatment: Treat cells with BAY-876 for an appropriate duration (e.g., 48-72 hours).[4]

-

Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), for 30 minutes at 37°C.[4]

-

Analysis: Measure the fluorescence intensity using a flow cytometer or fluorescence microscopy. An increase in fluorescence indicates an elevation in intracellular ROS levels.[4]

The following diagram outlines the general in vitro screening workflow for BAY-876.

Caption: General workflow for in vitro screening of BAY-876.

In Vivo Biological Activity Screening

To evaluate the therapeutic potential of BAY-876 in a physiological context, in vivo studies using xenograft models are crucial.

Xenograft Tumor Models

Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are commonly used.[13][14]

Experimental Protocol: Subcutaneous Xenograft Model

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ HCT116 cells) into the flank of immunocompromised mice (e.g., BALB/c-nu/nu).[4]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[4]

-

Randomization and Treatment: Randomly assign the mice to different treatment groups: vehicle control, and one or more doses of BAY-876 (e.g., 2 mg/kg and 4 mg/kg). BAY-876 is typically administered orally.[4]

-

Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., three times a week).[4]

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).[4]

Pharmacodynamic and Efficacy Endpoints

-

Tumor Growth Inhibition: The primary efficacy endpoint is the reduction in tumor growth in the BAY-876-treated groups compared to the control group.

-

Target Modulation: Excised tumors can be analyzed by western blotting or immunohistochemistry to confirm the downregulation of GLUT1 and other relevant biomarkers like Ki-67 (a proliferation marker).[4]

-

Induction of Apoptosis: TUNEL assays on tumor sections can be performed to quantify the extent of apoptosis in vivo.[4]

-

Tolerability: Monitoring the body weight and overall health of the mice provides an indication of the compound's tolerability.[13]

Conclusion

The biological activity screening of CAS 1354543-05-7 (BAY-876) requires a systematic and multi-faceted approach. This guide provides a framework of robust and validated protocols for the in vitro and in vivo characterization of this potent GLUT1 inhibitor. By following these methodologies, researchers can generate high-quality, reproducible data to further elucidate the therapeutic potential of targeting cancer metabolism with compounds like BAY-876.

References

-

A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma. Frontiers in Oncology. [Link]

-

GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. BMC Cancer. [Link]

-

Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters. Journal of Biological Chemistry. [Link]

-

Pharmacological characterization of BAY-876, a novel highly selective inhibitor of glucose transporter (GLUT)-1 in vitro and in vivo. Cancer Research. [Link]

-

Abstract 4746: Pharmacological characterization of BAY-876, a novel highly selective inhibitor of glucose transporter (GLUT)-1 in vitro and in vivo. AACR Journals. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

-

GLUT1 inhibitor BAY-876 induces apoptosis and enhances anti-cancer effects of bitter receptor agonists in head and neck squamous carcinoma cells. ResearchGate. [Link]

-

Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. [Link]

-

Glucose (2-NBDG) uptake assay. Bio-protocol. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma [frontiersin.org]

- 4. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarworks.uark.edu [scholarworks.uark.edu]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. atcc.org [atcc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Glucose (2-NBDG) uptake assay [bio-protocol.org]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 3-Alkoxy-Azetidine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Azetidine Scaffold - A Privileged Motif in Modern Medicinal Chemistry

The four-membered saturated nitrogen heterocycle, azetidine, has garnered significant attention in contemporary drug discovery. Its inherent ring strain and unique three-dimensional geometry offer a compelling structural motif that can impart favorable physicochemical properties to bioactive molecules.[1][2] The azetidine ring can enhance metabolic stability, improve aqueous solubility, and provide a rigid scaffold for the precise orientation of pharmacophoric elements. This guide focuses on a specific and promising class of these compounds: 3-alkoxy-azetidine derivatives. The introduction of an alkoxy group at the 3-position provides a versatile handle for modulating lipophilicity, polarity, and hydrogen bonding capacity, thereby fine-tuning the pharmacological profile of these molecules. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, exploring the synthesis, mechanisms of action, and potential therapeutic applications of this exciting class of compounds.

Synthetic Strategies for 3-Alkoxy-Azetidine Derivatives: A Practical Overview

The synthesis of the strained azetidine ring has historically presented challenges.[3] However, recent advancements have made 3-functionalized azetidines, including 3-alkoxy derivatives, more accessible. A common and efficient strategy involves the use of commercially available 3-hydroxyazetidine as a starting material. The hydroxyl group provides a convenient point for derivatization to introduce the desired alkoxy moiety.

General Synthetic Approach: From 3-Hydroxyazetidine to 3-Alkoxy-Azetidines

A widely employed synthetic route involves the N-protection of 3-hydroxyazetidine, followed by O-alkylation of the hydroxyl group, and subsequent deprotection if required. The choice of the nitrogen protecting group is crucial and depends on the subsequent reaction conditions. The tert-butyloxycarbonyl (Boc) group is frequently utilized due to its stability under a range of conditions and its facile removal under acidic conditions.

Figure 1: General synthetic workflow for 3-alkoxy-azetidine derivatives.

Detailed Experimental Protocol: Synthesis of N-Boc-3-methoxyazetidine

This protocol provides a step-by-step method for the synthesis of N-Boc-3-methoxyazetidine, a key intermediate for the preparation of various 3-methoxyazetidine derivatives.

Materials:

-

1-Benzhydrylazetidin-3-ol hydrochloride

-

10% Aqueous sodium carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Preparation of 1-Benzhydrylazetidin-3-ol: A suspension of 1-benzhydrylazetidin-3-ol hydrochloride in a 10% aqueous solution of sodium carbonate and dichloromethane is stirred at room temperature until all solids dissolve. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 1-benzhydrylazetidin-3-ol.[4]

-

N-Boc Protection: To a solution of 1-benzhydrylazetidin-3-ol in a suitable solvent, di-tert-butyl dicarbonate is added. The reaction is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure, and the crude product, N-Boc-1-benzhydrylazetidin-3-ol, is purified by silica gel chromatography.[4]

-

O-Methylation: To a solution of N-Boc-1-benzhydrylazetidin-3-ol in anhydrous THF at 0 °C, sodium hydride is added portion-wise. The mixture is stirred for 30 minutes, and then methyl iodide is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is carefully quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude N-Boc-3-methoxy-1-benzhydrylazetidine is purified by silica gel chromatography.[5]

-

Deprotection of the Benzhydryl Group: The purified product from the previous step is dissolved in methanol, and a catalytic amount of palladium on carbon is added. The mixture is hydrogenated at room temperature.[4] After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield N-Boc-3-methoxyazetidine.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. High-performance liquid chromatography (HPLC) can be used to assess the purity of the final compound.[6][7]

Therapeutic Applications in Oncology

3-Alkoxy-azetidine derivatives have emerged as promising candidates for the development of novel anticancer agents, primarily through their interaction with key cellular targets involved in cell division and signaling.

Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular processes, including cell division, making them an attractive target for cancer therapy.[8] Several 3-alkoxy-azetidin-2-one derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[8][9][10][11][12][13][14] These compounds often act as colchicine binding site inhibitors, disrupting the formation of the mitotic spindle.[11][15]

Figure 2: Mechanism of action of 3-alkoxy-azetidine derivatives as tubulin polymerization inhibitors.

Biological Evaluation: Tubulin Polymerization Assay

The ability of a compound to inhibit tubulin polymerization can be assessed using an in vitro fluorescence-based assay.[5][15][16]

Principle: A fluorescent reporter molecule binds to polymerized tubulin, and the increase in fluorescence intensity is monitored over time. Inhibitors of tubulin polymerization will reduce the rate and extent of this fluorescence increase.

Protocol Outline:

-

Purified tubulin is incubated in a polymerization buffer containing GTP.

-

The test compound (3-alkoxy-azetidine derivative) at various concentrations is added to the tubulin solution.

-

A fluorescent reporter is included in the reaction mixture.

-

The reaction is initiated by raising the temperature to 37°C.

-

Fluorescence is measured at regular intervals using a microplate reader.

-

The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined.[15][17]

MerTK Inhibitors

Mer tyrosine kinase (MerTK) is a receptor tyrosine kinase that plays a crucial role in promoting cell survival, proliferation, and migration in various cancers.[9][18][19][20][21][22][23][24][25] Overexpression of MerTK is associated with poor prognosis in several malignancies.[22] Azetidine-containing compounds have been developed as potent and selective inhibitors of MerTK.[26][27][28]

Figure 3: MerTK signaling pathway and its inhibition by 3-alkoxy-azetidine derivatives.

Biological Evaluation: MerTK Kinase Assay

The inhibitory activity of compounds against MerTK can be determined using a biochemical kinase assay.[29][30][31][32]

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the MerTK enzyme. Inhibitors will reduce the amount of phosphorylated substrate.

Protocol Outline:

-

Recombinant human MerTK enzyme is incubated with a specific substrate peptide and ATP.

-

The test compound is added at various concentrations.

-

The reaction is allowed to proceed for a defined period.

-

The amount of phosphorylated substrate is quantified, often using a fluorescence- or luminescence-based detection method.

In Vivo Efficacy: Xenograft Models

The antitumor activity of promising 3-alkoxy-azetidine derivatives can be evaluated in vivo using xenograft mouse models.[27][30][33][34][35][36]

Protocol Outline:

-

Human cancer cells (e.g., from a cell line or a patient-derived tumor) are implanted subcutaneously into immunocompromised mice.[33][36]

-

Once tumors are established and reach a certain size, the mice are randomized into treatment and control groups.

-

The test compound is administered to the treatment group via a clinically relevant route (e.g., oral, intravenous).

-

Tumor growth is monitored regularly by measuring tumor volume.

-

At the end of the study, tumors are excised and may be used for further analysis (e.g., histology, biomarker analysis).

Therapeutic Applications in Central Nervous System (CNS) Disorders

The unique properties of the azetidine scaffold make it an attractive framework for designing CNS-active agents. 3-Alkoxy-azetidine derivatives have shown potential in modulating the activity of key proteins involved in neurotransmission.

Monoamine Reuptake Inhibitors

Monoamine neurotransmitters, such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA), play a critical role in regulating mood, cognition, and other CNS functions. The reuptake of these neurotransmitters from the synaptic cleft by their respective transporters (SERT, NET, and DAT) is a key mechanism for terminating their signaling.[31] Inhibition of these transporters can increase the synaptic concentration of monoamines and is a validated strategy for the treatment of depression and other psychiatric disorders.[18][35][37][38][39][40] Certain 3-alkoxy-azetidine derivatives have been identified as potent monoamine reuptake inhibitors.[40]

Figure 4: Inhibition of neurotransmitter reuptake at the synapse by a 3-alkoxy-azetidine derivative.

Biological Evaluation: Radioligand Binding and Uptake Assays

The affinity and inhibitory potency of compounds for monoamine transporters are typically determined using radioligand binding and functional uptake assays.

Radioligand Binding Assay Protocol Outline:

-

Cell membranes expressing the transporter of interest (e.g., SERT) are prepared.

-

The membranes are incubated with a specific radioligand that binds to the transporter.

-

The test compound is added at various concentrations to compete with the radioligand for binding.

-

After incubation, the bound and free radioligand are separated by filtration.

-

The amount of bound radioactivity is measured.

-

The Ki value, a measure of the compound's binding affinity, is calculated.[39]

Functional Uptake Assay Protocol Outline:

-

Cells expressing the transporter are incubated with a radiolabeled neurotransmitter (e.g., [³H]5-HT).

-

The test compound is added to assess its ability to inhibit the uptake of the radiolabeled neurotransmitter into the cells.

-

After a specific time, the uptake is stopped, and the cells are washed to remove extracellular radioactivity.

-

The intracellular radioactivity is measured.

-

The IC₅₀ value for uptake inhibition is determined.[41]

Modulators of Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely expressed in the CNS and are involved in cognitive processes such as learning and memory.[13][16][34][42][43] Modulation of nAChR activity is a promising therapeutic strategy for cognitive disorders.[13][34] Azetidine-based compounds have been investigated as allosteric modulators of nAChRs.[42][43]

Structure-Activity Relationships (SAR) and Data Presentation

Systematic modification of the 3-alkoxy-azetidine scaffold has provided valuable insights into the structure-activity relationships (SAR) for various biological targets. The nature of the alkoxy group, as well as substituents on the azetidine nitrogen and other positions, can significantly impact potency and selectivity.

Table 1: Representative 3-Alkoxy-Azetidine Derivatives and their Biological Activities

| Compound ID | R (Alkoxy Group) | Target | Assay | Potency (IC₅₀/Kᵢ) | Reference |

| Oncology | |||||

| A-1 | Methoxy | Tubulin Polymerization | In vitro fluorescence assay | 17 µM | [15] |

| A-2 | Ethoxy | Tubulin Polymerization | In vitro fluorescence assay | 25 µM | [17] |

| B-1 | Methoxy | MerTK | Kinase Assay | 21.5 nM | [28] |

| B-2 | Isopropoxy | MerTK | Kinase Assay | 991.3 nM | [28] |

| CNS Disorders | |||||

| C-1 | Methoxy | SERT | Radioligand Binding | 7.8 nM | [29] |

| C-2 | Ethoxy | SERT | Radioligand Binding | 10.3 nM | [29] |

| D-1 | Methoxy | NET | Radioligand Binding | 10.5 nM | [29] |

| D-2 | Ethoxy | NET | Radioligand Binding | 19.2 nM | [29] |

| E-1 | Methoxy | DAT | Radioligand Binding | 114.9 nM | [29] |

This table presents a selection of data for illustrative purposes. For detailed information, please refer to the cited literature.

Future Directions and Conclusion

The 3-alkoxy-azetidine scaffold represents a versatile and promising platform for the discovery of novel therapeutics. The demonstrated activity of these derivatives against a range of important biological targets in oncology and CNS disorders highlights their potential. Future research in this area will likely focus on:

-

Optimization of Potency and Selectivity: Fine-tuning the structure of 3-alkoxy-azetidine derivatives to enhance their potency and selectivity for specific targets.

-

Exploration of New Therapeutic Areas: Investigating the potential of these compounds in other disease areas where the modulation of their targets is relevant.

-

Development of Drug-like Properties: Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to improve their suitability for clinical development.

-

Advanced Synthetic Methodologies: Developing more efficient and scalable synthetic routes to access a wider diversity of 3-alkoxy-azetidine derivatives.

References

Sources

- 1. tandf.figshare.com [tandf.figshare.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 4. tsijournals.com [tsijournals.com]

- 5. Purification and characterization of 3,3-dihydroxyazetidine from culture medium of Bacillus mesentericus and B. subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Methoxyazetidine hydrochloride | 148644-09-1 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. Allosteric Modulators of Nicotinic Acetylcholine Receptors Useful for the Treatment of Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Modulators of nicotinic acetylcholine receptors as analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 23. What are MerTK modulators and how do they work? [synapse.patsnap.com]

- 24. MERTK Inhibition Induces Polyploidy and Promotes Cell Death and Cellular Senescence in Glioblastoma Multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Discovery of Macrocyclic Pyrimidines as MerTK-specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Structure-Based Design of Potent and Selective MerTK Inhibitors by Modulating the Conformation of αC Helix - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H3 Agents: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents [mdpi.com]

- 30. m.youtube.com [m.youtube.com]

- 31. Inhibition of MerTK increases chemosensitivity and decreases oncogenic potential in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators [mdpi.com]

- 34. A mechanism of uncompetitive inhibition of the serotonin transporter | eLife [elifesciences.org]

- 35. researchgate.net [researchgate.net]

- 36. Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 38. Des-keto lobeline analogs with increased potency and selectivity at dopamine and serotonin transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 39. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 40. 3-Methoxyazetidine hydrochloride | C4H10ClNO | CID 22242858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 41. Allosteric modulation of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 42. Allosterism of Nicotinic Acetylcholine Receptors: Therapeutic Potential for Neuroinflammation Underlying Brain Trauma and Degenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 43. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Cell-Based Functional Assays of 3-(Azetidin-3-yloxy)pyridine Activity

Abstract

The 3-(azetidin-3-yloxy)pyridine scaffold represents a compelling starting point for novel drug discovery initiatives. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique physicochemical and pharmacokinetic properties, including enhanced solubility and metabolic stability, making it an attractive motif in medicinal chemistry.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of cell-based functional assays to characterize the biological activity of 3-(azetidin-3-yloxy)pyridine and its analogues. Drawing from established knowledge of structurally related compounds, we hypothesize that the primary molecular target for this scaffold is the nicotinic acetylcholine receptor (nAChR) family. Specifically, the well-characterized compound A-85380 [3-(2(S)-azetidinylmethoxy)pyridine], a close structural analogue, demonstrates high affinity and potency for the α4β2 nAChR subtype.[2][3] Therefore, the protocols detailed herein are centered on robust and validated methods for assessing nAChR modulation, providing a clear path from initial high-throughput screening to detailed pharmacological profiling.

Introduction: The Scientific Rationale

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. Their dysfunction is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them a key target for therapeutic intervention.[4] The pyridine scaffold is a common feature in many biologically active molecules, and its combination with the conformationally rigid azetidine ring offers a unique three-dimensional structure for probing receptor binding pockets.[1][5]

The primary objective of the following protocols is to ascertain whether 3-(azetidin-3-yloxy)pyridine acts as a modulator of nAChRs and to quantify its potency, efficacy, and subtype selectivity. We will progress from a high-throughput primary assay to more detailed secondary and binding assays, establishing a self-validating workflow for comprehensive compound characterization.

Logical Workflow for Compound Characterization

A systematic approach is crucial for the efficient and accurate pharmacological profiling of a novel compound. The following workflow outlines the progression from initial screening to in-depth characterization.

Figure 1: A logical workflow for the characterization of 3-(azetidin-3-yloxy)pyridine activity, from primary screening to detailed pharmacological profiling.

Primary Screening: High-Throughput Membrane Potential Assay

The initial step in characterizing a large number of compounds or determining the primary activity of a lead candidate is a high-throughput screening (HTS) compatible assay. A fluorescent membrane potential assay using a FLIPR (Fluorometric Imaging Plate Reader) system is an industry-standard method for studying ion channel modulation.

Principle: This assay utilizes a voltage-sensitive fluorescent dye that redistributes across the cell membrane in response to changes in membrane potential. Activation of nAChRs, which are cation channels, leads to an influx of positive ions (Na⁺, Ca²⁺), depolarizing the cell membrane. This depolarization causes an increase in fluorescence intensity, which is detected in real-time by the FLIPR instrument. This method is highly amenable to 384-well and 1536-well formats, allowing for rapid screening.

Protocol 3.1: FLIPR Membrane Potential Assay

-

Cell Line Selection and Culture:

-

Use a stable cell line, such as HEK293 or CHO, recombinantly expressing the human nAChR subtype of interest (e.g., α4β2, α7, α3β4). The choice of cell line should be consistent across assays to ensure data comparability.[6]

-

Culture cells in appropriate media (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418) at 37°C in a humidified 5% CO₂ incubator.

-

-

Cell Plating:

-

Harvest cells and seed them into 384-well black-walled, clear-bottom microplates at a density optimized for a confluent monolayer on the day of the assay.

-

-

Dye Loading:

-

Prepare the membrane potential dye solution according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit, Molecular Devices).

-

Remove the cell culture medium from the plates and add the dye-loading solution to each well.

-

Incubate the plates at 37°C for 60 minutes to allow for dye uptake.

-

-

Compound Preparation and Addition:

-

Prepare a concentration range of 3-(azetidin-3-yloxy)pyridine and control compounds (e.g., agonist: nicotine; antagonist: mecamylamine) in an appropriate assay buffer.

-

The FLIPR instrument will perform the compound addition. For agonist testing, the compound is added directly. For antagonist testing, the cells are pre-incubated with the test compound for a defined period before the addition of a known nAChR agonist.

-

-

Data Acquisition and Analysis:

-

Place the cell plate and compound plate into the FLIPR instrument.

-

The instrument will measure baseline fluorescence, then add the compounds and continue to measure fluorescence kinetically over several minutes.

-

Data is typically expressed as the change in fluorescence (ΔF) over baseline.

-

For agonist activity, plot the peak fluorescence response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration).

-

For antagonist activity, plot the inhibition of the agonist response against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

-

Table 1: Key Parameters for FLIPR Membrane Potential Assay

| Parameter | Recommended Value | Rationale |

| Cell Line | HEK293 expressing human α4β2 nAChR | High-level, stable expression for robust signal. |

| Seeding Density | 20,000 cells/well (384-well plate) | Ensures a confluent monolayer for optimal assay performance. |

| Dye Loading Time | 60 minutes at 37°C | Allows for sufficient dye uptake into the cells. |

| Agonist Control | Nicotine (EC₈₀ concentration for antagonist mode) | Validates receptor activation and assay window. |

| Antagonist Control | Mecamylamine | Validates receptor inhibition. |

| Data Analysis | Four-parameter logistic curve fit | Standard method for determining EC₅₀/IC₅₀ values. |

Secondary Assay: ⁸⁶Rb⁺ Efflux for Confirmation

To confirm hits from the primary screen and to gain a more direct measure of ion channel function, a rubidium (⁸⁶Rb⁺) efflux assay is employed. ⁸⁶Rb⁺ serves as a radioactive surrogate for K⁺ and can permeate nAChRs upon their activation.

Principle: Cells are pre-loaded with ⁸⁶Rb⁺. Upon stimulation with an nAChR agonist, the channels open, allowing ⁸⁶Rb⁺ to exit the cell down its electrochemical gradient. The amount of radioactivity released into the supernatant is proportional to the extent of nAChR activation. This assay is considered a gold standard for functional characterization of ligand-gated ion channels.[6]

Protocol 4.1: ⁸⁶Rb⁺ Efflux Assay

-

Cell Plating:

-

Seed nAChR-expressing cells into 96-well plates and grow to confluence.

-

-

⁸⁶Rb⁺ Loading:

-

Aspirate the culture medium and wash the cells with a loading buffer.

-

Add loading buffer containing ⁸⁶RbCl (typically 1 µCi/mL) and incubate for 2-4 hours at 37°C to allow for cellular uptake.

-

-

Washing:

-

Aspirate the loading buffer and wash the cells multiple times with a cold, non-radioactive buffer to remove extracellular ⁸⁶Rb⁺. This step is critical to reduce background signal.

-

-

Compound Stimulation:

-

Add the test compound (3-(azetidin-3-yloxy)pyridine) or control compounds at various concentrations to the wells and incubate for a short period (e.g., 5-10 minutes) at room temperature.[6]

-

-

Sample Collection and Measurement:

-

Transfer the supernatant from each well to a scintillation vial or a corresponding 96-well plate for counting.

-

Lyse the cells remaining in the assay plate with a lysis buffer and transfer the lysate to a separate set of vials/plate to measure the amount of ⁸⁶Rb⁺ that remained in the cells.

-

Add scintillation cocktail to all samples and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of ⁸⁶Rb⁺ efflux as: (Supernatant CPM / (Supernatant CPM + Lysate CPM)) * 100.

-

Plot the percentage of efflux against the compound concentration to determine the EC₅₀ or IC₅₀.

-

Figure 2: Workflow of the ⁸⁶Rb⁺ efflux assay for measuring nAChR ion channel function.

Target Engagement: Radioligand Binding Assay

While functional assays measure the cellular response to a compound, a binding assay directly quantifies the interaction between the compound and the receptor protein. This is crucial for determining the binding affinity (Kᵢ) and for understanding the structure-activity relationship.

Principle: This is a competitive binding assay where the test compound competes with a known high-affinity radiolabeled ligand for binding to the nAChR. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.

Protocol 5.1: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Harvest nAChR-expressing cells and homogenize them in a cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine for α4β2 nAChRs), and a range of concentrations of the unlabeled test compound (3-(azetidin-3-yloxy)pyridine).

-

To determine non-specific binding, include wells with a high concentration of a known non-radioactive ligand (e.g., nicotine).

-

Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 2-4 hours at room temperature).

-

-

Harvesting and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters several times with cold wash buffer to remove any remaining unbound radioactivity.

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding counts from all other counts to obtain specific binding.

-

Plot the percentage of specific binding against the concentration of the test compound.

-

Calculate the IC₅₀ from the resulting competition curve.

-

Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Table 2: Reference Binding Affinities (Kᵢ) for nAChR Subtypes

| Compound | α4β2 nAChR (human) | α7 nAChR (human) |

| A-85380 | ~0.05 nM[2] | ~148 nM[2] |

| (-)-Nicotine | ~1-5 nM | ~500-1000 nM |

| (+/-)-Epibatidine | ~0.05 nM[2] | ~19 nM[2] |

Investigating Alternative Biological Activities

While the primary hypothesis focuses on nAChRs, the pyridine and azetidine motifs are present in compounds with diverse biological activities, including antibacterial and anticancer effects.[7][8][9][10] It is prudent for a comprehensive profiling effort to include assays that explore these possibilities.

-

Antibacterial Activity: The activity of 3-(azetidin-3-yloxy)pyridine can be assessed against a panel of Gram-positive and Gram-negative bacteria using standard methods such as broth microdilution to determine the minimum inhibitory concentration (MIC).[7][9]

-

Anticancer Activity: The cytotoxic or anti-proliferative effects can be evaluated against a panel of human cancer cell lines (e.g., from the NCI-60 panel) using cell viability assays such as the MTT or CellTiter-Glo assays.

These exploratory assays can provide valuable information about the broader biological profile of the compound and may reveal unexpected therapeutic potential.

Conclusion

The protocols described in this application note provide a robust framework for the cell-based functional characterization of 3-(azetidin-3-yloxy)pyridine. By systematically employing high-throughput membrane potential assays, confirmatory ion efflux studies, and direct radioligand binding assays, researchers can build a detailed pharmacological profile of this novel chemical entity. This multi-faceted approach, grounded in established methodologies, ensures the generation of high-quality, reproducible data essential for advancing drug discovery programs targeting nicotinic acetylcholine receptors and potentially other biological targets.

References

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Available at: [Link][7][9]

-

Verma, V. A., et al. (2020). Synthesis, Biological Evaluation and Docking Studies of Some New Indolyl-Pyridine Containing Thiazolidinone and Azetidinone Analogs. Polycyclic Aromatic Compounds. Available at: [Link][8]

-

Sullivan, J. P., et al. (1996). A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand. Neuropharmacology. Available at: [Link][2]

-

Abreo, M. A., et al. (1996). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling. Journal of Medicinal Chemistry. Available at: [Link][3]

-

Abdrakhmanova, G. R., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. Scientific Reports. Available at: [Link][6]

-

Novel Cell-Based Assay for Alpha-3 Nicotinic Receptor Antibodies Detects Antibodies Exclusively in Autoimmune Autonomic Ganglionopathy. Neurology Neuroimmunology & Neuroinflammation. Available at: [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. Available at: [Link][1]

-

Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules. Available at: [Link][4]

-

Pyridine scaffold: its diverse biological actions. International Journal of Novel Research and Development. Available at: [Link][5]

-

Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry. Available at: [Link][10]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ijnrd.org [ijnrd.org]

- 6. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 10. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 3-(Azetidin-3-yloxy)pyridine in Central Nervous System Disorder Research: A Technical Guide

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 3-(Azetidin-3-yloxy)pyridine, also known as A-85380, in the investigation of Central Nervous System (CNS) disorders. This guide offers in-depth technical protocols, the scientific rationale behind experimental choices, and data interpretation insights, grounded in established scientific literature.

Introduction: The Significance of 3-(Azetidin-3-yloxy)pyridine in CNS Research

3-(Azetidin-3-yloxy)pyridine is a potent and selective agonist for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype.[1] This receptor is a crucial ligand-gated ion channel in the brain, implicated in a variety of CNS functions and pathologies, including learning, memory, and attention.[2][3] Dysregulation of the α4β2 nAChR system has been linked to several CNS disorders, most notably Alzheimer's disease, where a decline in these receptors is observed, and schizophrenia, where deficits in cholinergic signaling are hypothesized to contribute to cognitive impairments.[2][4][5]

The pyridine and azetidine moieties are considered "privileged scaffolds" in medicinal chemistry, frequently appearing in CNS-active compounds due to their favorable physicochemical properties for blood-brain barrier penetration.[6][7] 3-(Azetidin-3-yloxy)pyridine's high affinity and selectivity for the α4β2 nAChR make it an invaluable pharmacological tool to probe the function of this receptor subtype and to evaluate its therapeutic potential in various CNS disorders.[1]

Physicochemical Properties and Synthesis Overview

A thorough understanding of the physicochemical properties of a compound is critical for its application in CNS research, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, particularly its ability to cross the blood-brain barrier (BBB).

Table 1: Physicochemical Properties of 3-(Azetidin-3-yloxy)pyridine

| Property | Value | Significance for CNS Research |

| Molecular Weight | 176.21 g/mol | Below the 400-500 Da threshold generally favored for BBB penetration.[6] |

| Lipophilicity (LogP) | Predicted values vary, but generally fall within a range suitable for BBB permeability. | Balances aqueous solubility with lipid membrane permeability. |

| Hydrogen Bond Donors | 1 | A low number of hydrogen bond donors is associated with better BBB penetration.[8] |

| Hydrogen Bond Acceptors | 3 | |

| pKa | Estimated around 8.5 (for the azetidine nitrogen) | Influences ionization state at physiological pH, affecting receptor interaction and membrane passage. |

Synthesis Outline:

The synthesis of 3-(Azetidin-3-yloxy)pyridine typically involves the reaction of a protected 3-hydroxyazetidine with a 3-halopyridine, followed by deprotection. Several synthetic routes have been described in the literature.[9][10] Researchers should consult detailed synthetic chemistry publications for specific reaction conditions and purification methods.

In Vitro Characterization: Probing the Interaction with α4β2 nAChRs

In vitro assays are fundamental to confirming the potency, selectivity, and functional activity of 3-(Azetidin-3-yloxy)pyridine at its target receptor.

Radioligand Binding Assay: Quantifying Affinity for α4β2 nAChRs

This assay measures the affinity of 3-(Azetidin-3-yloxy)pyridine for the α4β2 nAChR by assessing its ability to displace a radiolabeled ligand.[11][12]

Protocol: [³H]Cytisine Displacement Assay

-

Preparation of Membranes: Utilize cell lines stably expressing human α4β2 nAChRs (e.g., HEK293 cells) or rodent brain tissue known to have high densities of these receptors (e.g., thalamus).[3][11] Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]cytisine (a high-affinity α4β2 nAChR ligand), and varying concentrations of 3-(Azetidin-3-yloxy)pyridine.

-

Incubation: Incubate the plate for a specified time (e.g., 120 minutes) at a controlled temperature (e.g., 4°C) to reach binding equilibrium.[12]

-

Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of 3-(Azetidin-3-yloxy)pyridine that inhibits 50% of the specific binding of [³H]cytisine (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: Assessing Agonist Activity

Functional assays are crucial to determine whether 3-(Azetidin-3-yloxy)pyridine activates the α4β2 nAChR ion channel. A common method is the ⁸⁶Rb⁺ efflux assay, which measures the movement of radioactive rubidium ions through the activated channel.[13][14]

Protocol: ⁸⁶Rb⁺ Efflux Assay

-

Cell Culture and Loading: Culture cells stably expressing human α4β2 nAChRs (e.g., K-177 or SH-EP1 cells) in 96-well plates. Load the cells with ⁸⁶Rb⁺ by incubating them in a buffer containing the radioisotope.[13]

-

Washing: Wash the cells with a buffer to remove extracellular ⁸⁶Rb⁺.

-

Stimulation: Add varying concentrations of 3-(Azetidin-3-yloxy)pyridine to the wells to stimulate the α4β2 nAChRs.

-

Efflux Measurement: After a short incubation period (typically a few minutes), collect the supernatant, which contains the effused ⁸⁶Rb⁺.

-

Quantification: Measure the radioactivity in the supernatant and the remaining cell lysate using a scintillation counter.

-

Data Analysis: Calculate the percentage of ⁸⁶Rb⁺ efflux for each concentration of 3-(Azetidin-3-yloxy)pyridine. Determine the EC₅₀ value, which is the concentration that produces 50% of the maximal response.

Neurotransmitter Release Assay: Linking Receptor Activation to Neuronal Function

Activation of presynaptic α4β2 nAChRs enhances the release of various neurotransmitters, including dopamine.[2] Measuring dopamine release from cultured neuronal cells provides a physiologically relevant readout of 3-(Azetidin-3-yloxy)pyridine's agonist activity.

Protocol: Dopamine Release from Differentiated SH-SY5Y Cells

-

SH-SY5Y Cell Differentiation:

-

Culture SH-SY5Y human neuroblastoma cells in a suitable medium.[15]

-

To induce a more mature, dopaminergic phenotype, treat the cells with retinoic acid (RA) for several days, followed by treatment with brain-derived neurotrophic factor (BDNF).[2][16] The exact concentrations and duration of treatment should be optimized.[17][18]

-

-

Dopamine Release Assay:

-

Wash the differentiated cells with a physiological salt solution.

-

Pre-incubate the cells with a monoamine oxidase (MAO) inhibitor to prevent dopamine degradation.

-

Stimulate the cells with varying concentrations of 3-(Azetidin-3-yloxy)pyridine for a short period.

-

Collect the supernatant and measure the dopamine concentration using a sensitive analytical method such as high-performance liquid chromatography with electrochemical detection (HPLC-EC) or a commercially available ELISA kit.[19]

-

-

Data Analysis: Determine the EC₅₀ value for 3-(Azetidin-3-yloxy)pyridine-induced dopamine release.

In Vivo Applications: Investigating Therapeutic Potential in CNS Disorders

In vivo studies in animal models are essential to evaluate the physiological and behavioral effects of 3-(Azetidin-3-yloxy)pyridine and to assess its potential as a therapeutic agent for CNS disorders.

Cognitive Enhancement in Models of Alzheimer's Disease

Given the role of α4β2 nAChRs in cognition, 3-(Azetidin-3-yloxy)pyridine can be evaluated for its ability to improve learning and memory in animal models of Alzheimer's disease.[4][20]